Cas no 953154-86-4 (N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide)
N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide
- AKOS024490151
- F5017-0398
- VU0629700-1
- N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide
- N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- 953154-86-4
- N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
-
- Inchi: 1S/C21H28N2O3S/c1-17-14-20(26-2)8-9-21(17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
- InChI Key: JUPYHKUERBPSMD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)OC)(NCC1CCN(CC2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 388.18206393g/mol
- Monoisotopic Mass: 388.18206393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67Ų
N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-0398-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0398-10mg |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide |
953154-86-4 | 10mg |
$79.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide
Professional Introduction to N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide (CAS No. 953154-86-4)
N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 953154-86-4, represents a convergence of structural complexity and potential therapeutic applications. Its molecular architecture, featuring a benzene ring substituted with methoxy and methyl groups, combined with a sulfonamide functional group and a piperidine moiety, positions it as a candidate for further exploration in drug discovery.
The< strong>1-benzylpiperidin-4-yl moiety is particularly noteworthy, as piperidine derivatives are well-documented for their role in various pharmacological contexts. Piperidine scaffolds are frequently incorporated into drug molecules due to their ability to modulate biological pathways effectively. The benzyl group appended to the piperidine ring not only enhances the lipophilicity of the compound but also introduces additional binding possibilities with biological targets. This dual functionality makes N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide a promising candidate for further investigation.
The sulfonamide group, characterized by its high polarizability and hydrogen bonding capabilities, is another critical feature of this compound. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and diuretic properties. The presence of this group in the molecular structure suggests potential interactions with biological receptors that could be exploited for therapeutic purposes. Specifically, the sulfonamide moiety may engage in hydrogen bonding with polar residues in protein targets, thereby modulating their activity.
In recent years, there has been a surge in research focused on developing novel compounds that leverage complex molecular architectures to achieve high specificity and efficacy in therapeutic applications. N-(1-benzylpiperidin-4-yl)methyl-4-methoxy-2-methylbenzene-1-sulfonamide exemplifies this trend, as its structural features align well with current pharmacological interests. The combination of the< strong>1-benzylpiperidin-4-yl group and the sulfonamide moiety offers a unique framework for designing molecules that can interact selectively with biological targets.
The methoxy and methyl substituents on the benzene ring contribute to the compound's overall physicochemical properties, including solubility and metabolic stability. These substituents can influence how the molecule behaves in biological systems, potentially affecting its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. Understanding these properties is crucial for optimizing the compound's potential as a lead candidate in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of complex molecules with high accuracy. By leveraging these tools, scientists can identify how N-(1-benzylpiperidin-4-yl)methyl-4methoxy-2methylbenzene-1-sulfonamide) might interact with specific proteins or enzymes involved in disease pathways. Such insights are invaluable for guiding experimental design and prioritizing compounds for further testing.
The benzene ring itself is a versatile structural component found in numerous bioactive molecules. Its aromaticity contributes to the compound's stability and reactivity, making it an ideal scaffold for further derivatization. The presence of both methoxy and methyl groups on the benzene ring introduces additional layers of complexity, which could be exploited to fine-tune the compound's pharmacological profile.
In conclusion, N-(1-benzylpiperidin-4-yl)methyl-4methoxy-2methylbenzene-1-sulfonamide) (CAS No.< strong>953154-86-4) represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features—comprising the< strong>1-benzylpiperidin-4-yl moiety, sulfonamide group, methoxy and methyl substituents—position it as a promising lead for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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